molecular formula C11H15Cl2NO B2849707 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride CAS No. 173447-88-6

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride

Cat. No.: B2849707
CAS No.: 173447-88-6
M. Wt: 248.15
InChI Key: GOMQEWWWNZHINB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)piperidin-3-ol hydrochloride involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of dopamine and serotonin receptors, which play a crucial role in mood regulation and cognitive functions. The compound’s effects on these receptors make it a potential candidate for the development of new antipsychotic and antidepressant medications[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)piperidin-3-ol hydrochloride is unique due to its specific structural features that allow it to interact with multiple neurotransmitter receptors.

Properties

IUPAC Name

3-(4-chlorophenyl)piperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11;/h2-5,13-14H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMQEWWWNZHINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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